REACTION_CXSMILES
|
N1[CH:6]=[CH:5]C=CC=1.Cl.[C:8]([C:11]1[O:12][C:13](=[O:17])[C:14](=[O:16])[N:15]=1)([CH3:10])=[CH2:9].C([OH:20])C>>[C:14]([NH:15][C:11](=[O:20])[C:8]([CH3:10])=[CH2:9])([C:13]([O:12][CH2:5][CH3:6])=[O:17])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
2-Isopropenyloxazoline-4,5-dione hydrochloride
|
Quantity
|
87.8 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=C)(C)C=1OC(C(N1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
230.4 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
in 30 minutes under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
CUSTOM
|
Details
|
at 0° to 10° C
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
STIRRING
|
Details
|
The reaction mixture was shaken with ethyl acetate (1,000 ml)
|
Type
|
CUSTOM
|
Details
|
a large amount of water, and the ethyl acetate layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
followed by removal of ethyl acetate
|
Type
|
ADDITION
|
Details
|
Hydroquinone (0.01 g) was added
|
Type
|
DISTILLATION
|
Details
|
distillation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(=O)OCC)NC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |